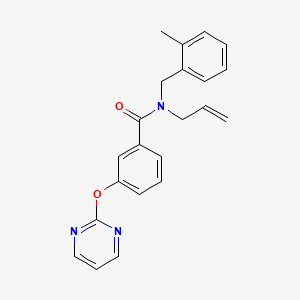![molecular formula C26H20BrNO4 B4152101 N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B4152101.png)
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Vue d'ensemble
Description
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a useful research compound. Its molecular formula is C26H20BrNO4 and its molecular weight is 490.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.05757 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Cyclopropanation Reactions : This compound is involved in cyclopropanation reactions with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. These reactions typically result in the formation of N-substituted 1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides, mainly as cis isomers. This demonstrates its utility in synthetic organic chemistry for the formation of complex cyclic structures (Shchepin et al., 2005).
Synthesis of Chemosensors : Derivatives of N-benzyl-2-oxochromene-3-carboxamide, similar in structure to the queried compound, have been used in the synthesis of chemosensors for cyanide anions. These derivatives exhibit significant changes in color and fluorescence upon interaction with cyanide, indicating potential applications in environmental monitoring and analytical chemistry (Wang et al., 2015).
Reformatsky Reaction : This compound undergoes the Reformatsky reaction with methyl α-bromoisobutyrate, leading to derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid. This highlights its role in the formation of pharmacologically relevant compounds (Shchepin et al., 2003).
Biological and Pharmacological Applications
Antimicrobial Activity : Some derivatives of N-benzyl-2-oxochromene-3-carboxamide have been synthesized and evaluated for antimicrobial activity. This suggests potential applications in the development of new antibacterial and antifungal agents (Raval et al., 2012).
Synthesis of GPR35 Agonists : Compounds structurally similar to N-benzyl-2-oxochromene-3-carboxamide have been synthesized and identified as potent and selective agonists of the G protein-coupled receptor GPR35. This demonstrates potential therapeutic applications in diseases where GPR35 is implicated (Thimm et al., 2013).
Anticholinesterase Activity : Derivatives of this compound have been synthesized and tested for anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Antioxidant Properties : Some derivatives have been investigated for their antioxidant properties, which are important in the prevention of oxidative stress-related diseases (Poojari et al., 2016).
Propriétés
IUPAC Name |
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO4/c1-25(22(29)17-11-13-18(27)14-12-17)21-19-9-5-6-10-20(19)32-24(31)26(21,25)23(30)28-15-16-7-3-2-4-8-16/h2-14,21H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJSVUDUFHUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(morpholin-4-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride](/img/structure/B4152020.png)
![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4152043.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4152044.png)
![1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4152047.png)
![2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE](/img/structure/B4152052.png)
![dimethyl [2-(4-chlorobenzoyl)-1-(4-chlorophenyl)butyl]malonate](/img/structure/B4152059.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4152067.png)
![ethyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4152075.png)
![4-[1-(4-bromobenzoyl)propyl]-N-cyclohexyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxamide](/img/structure/B4152076.png)
![METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE](/img/structure/B4152110.png)
![3a'-methyl-6a'-phenyldihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4152116.png)
![N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B4152119.png)

![N~1~-(2-METHOXYPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4152134.png)
